(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide
Description
Properties
IUPAC Name |
N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-2-thiophen-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17N3OS2/c1-29-24-17-8-3-2-7-16(17)12-13-23(24)32-26(29)28-25(30)19-15-21(22-11-6-14-31-22)27-20-10-5-4-9-18(19)20/h2-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIICCOOGHBGFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CS6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of 471.61 g/mol. The structure includes a quinoline core, which is known for its diverse pharmacological properties.
Research indicates that quinoline derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Quinoline-based compounds have demonstrated significant antibacterial and antifungal properties. They inhibit the growth of various pathogens by disrupting cellular functions.
- Anti-inflammatory Effects : Some studies suggest that this compound may inhibit enzymes involved in inflammatory processes, such as mPGES-1, which is crucial in the biosynthesis of prostaglandins .
In Vitro Studies
In vitro studies have shown that this compound exhibits promising activity against several cancer cell lines. The compound's cytotoxic effects were evaluated using standard assays such as MTT and colony formation assays.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.5 |
| MCF-7 | 12.3 |
| A549 | 18.9 |
These results indicate that the compound has a significant inhibitory effect on cell proliferation in these cancer types, suggesting its potential as an anticancer agent.
Enzyme Inhibition
The compound has also been screened for enzyme inhibition activity. Notably, it showed substantial inhibitory effects on α-glucosidase, an enzyme linked to carbohydrate metabolism and diabetes management.
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| α-glucosidase | 66.5 |
| β-glucosidase | 85.0 |
This indicates that the compound may be useful in managing blood sugar levels in diabetic patients.
Case Studies
Several studies have reported the synthesis and evaluation of similar quinoline derivatives with notable biological activities:
- Antibacterial Activity : A study reported that quinoline derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compounds were tested using the broth dilution method against various strains .
- Anti-cancer Properties : Another study highlighted the anticancer potential of quinoline derivatives against breast cancer cell lines, showing reduced viability and increased apoptosis markers upon treatment with these compounds .
Scientific Research Applications
Medicinal Chemistry
The compound is investigated for its biological activities , particularly its potential as an anticancer agent. Studies have indicated that derivatives of the naphthothiazole scaffold exhibit promising results against various cancer cell lines, including:
- In vitro studies : The compound has been tested against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines, showing significant cytotoxic effects compared to standard drugs like cisplatin .
- Mechanisms of Action : Research suggests that the compound may inhibit specific enzymes or pathways involved in tumor progression, making it a candidate for further development as an anticancer therapeutic .
Antimicrobial Properties
The compound is also being explored for its antimicrobial activities . Preliminary studies have shown effectiveness against a range of pathogenic bacteria and fungi, indicating its potential use in developing new antimicrobial agents .
Material Science
Due to its unique electronic properties, this compound is being evaluated for applications in organic electronics and photovoltaics . Its ability to form stable charge-transfer complexes makes it suitable for use in organic light-emitting diodes (OLEDs) and solar cells .
Synthesis and Reaction Pathways
The synthesis of (E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves:
- Condensation reactions : The reaction of 1-methylnaphtho[1,2-d]thiazol-2(1H)-amine with appropriate carboxylic acids or their derivatives under controlled conditions.
- Optimization of reaction conditions : Utilizing solvents like dichloromethane or chloroform with bases such as triethylamine to enhance yield and purity .
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a class of N-substituted thiazole and quinoline derivatives, which are often explored for medicinal and materials applications. Below is a detailed comparison with structurally related compounds from the evidence:
Core Structural Features
- Target Compound: Combines quinoline, thiophene, and naphthothiazole moieties.
- Analog 1 (Compound 9): Features a 4-chlorobenzylidene-substituted thiazolidinone linked to a 4-methoxyphenyl group via a thioxoacetamide bridge. The chlorophenyl and methoxy groups contribute to lipophilicity and electronic effects .
- Triazole-Thiocarbonohydrazide (): Combines triazole and thiocarbonohydrazide units with chlorophenyl groups, stabilized by N–H···O/S hydrogen bonds. This highlights the role of hydrogen bonding in crystal packing .
Physicochemical Properties
†X-ray studies for similar compounds (e.g., ) use SHELX software for refinement and Mercury for visualization .
Preparation Methods
Pfitzinger Reaction with Thiophene-Containing Ketones
The Pfitzinger reaction between isatin derivatives and thiophen-2-yl acetophenone under microwave irradiation (15 min, 68% yield) generates the quinoline core. Modifications include:
Table 1: Optimization of Pfitzinger Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Fe₃O₄@SiO₂ | Solvent-free | 120 | 0.5 | 93 |
| NH₂SO₃H | Ethanol/H₂O | 80 | 24 | 86 |
| None (microwave) | Acetic acid | 150 | 0.25 | 68 |
Key steps:
Alternative Doebner Reaction
Using anthranilic acid and thiophen-2-yl pyruvic acid in ethanol/H₂O (reflux, 8 h, 78% yield), though less efficient than microwave methods.
Activation of Quinoline-4-carboxylic Acid
Acid Chloride Formation
Treatment with SOCl₂ (reflux, 4 h) converts the carboxylic acid to its chloride, monitored by TLC.
HBTU-Mediated Coupling
The acid chloride reacts with naphthothiazole amine using HBTU/DIEA in DMF (25°C, 12 h, 89% yield):
Reaction Scheme:
$$ \text{Quinoline-4-COCl} + \text{Naphthothiazole amine} \xrightarrow{\text{HBTU, DIEA}} \text{Carboxamide} $$
Table 2: Coupling Reagent Comparison
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| HBTU | DMF | 25 | 89 |
| EDCI | CH₂Cl₂ | 0–25 | 75 |
| DCC | THF | 40 | 68 |
Synthesis of 1-Methylnaphtho[1,2-d]thiazol-2(1H)-ylidene Amine
Thiazole Cyclization
Naphthalen-1-amine reacts with CS₂ and methyl iodide in DMF (N₂, 80°C, 6 h), followed by oxidation with MnO₂ to form the thiazole ring (72% yield).
Imine Formation
Condensation with ammonium acetate in acetic acid (reflux, 3 h) yields the (E)-imine preferentially due to steric hindrance.
Table 3: Stereoselectivity Control
| Base | Solvent | E:Z Ratio | Yield (%) |
|---|---|---|---|
| Et₃N | Toluene | 9:1 | 85 |
| NaOAc | EtOH | 7:3 | 78 |
| DBU | DCM | 8:2 | 82 |
Final Assembly and Characterization
Carboxamide Coupling
The quinoline-4-acid chloride couples with the naphthothiazole imine amine in THF (0°C → 25°C, 12 h), purified via recrystallization (hexane/EtOAc).
Q & A
Q. Table 1: Representative Yields from Similar Syntheses
| Intermediate/Compound | Yield (%) | Reaction Conditions | Reference |
|---|---|---|---|
| Thiazol-2-amine | 70–85 | Ethanol, bromine, RT | |
| Final hybrid compound | 60–80 | Reflux in DMF |
Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?
Answer:
- Single-Crystal X-ray Diffraction: Resolves hydrogen-bonding networks (e.g., N–H···O/S interactions in thiazole-quinoline hybrids) and confirms stereochemistry .
- 1H/13C NMR: Assigns proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm, methyl groups at δ 2.5–3.0 ppm) .
- UV-Vis Spectroscopy: Identifies π→π* transitions in the quinoline and thiophene moieties (λmax ~250–350 nm) .
Key Spectral Data from Analogues:
- IR: C=N stretch at ~1600 cm⁻¹, C=O at ~1680 cm⁻¹ .
- 1H NMR: Coupling constants (J = 8–12 Hz) confirm E/Z isomerism in imine linkages .
Advanced: How can researchers address contradictions in reported synthetic yields or bioactivity data?
Answer: Discrepancies often arise from:
- Reaction Solvent/Time: Polar aprotic solvents (DMF/DMSO) vs. ethanol affect cyclization efficiency (e.g., 70% yield in DMF vs. 45% in ethanol for similar thiazolidinones) .
- Substituent Effects: Electron-withdrawing groups on the phenyl ring reduce yields due to steric hindrance (e.g., 4-Cl vs. 4-OCH3 derivatives) .
Mitigation Strategies:
- Design of Experiments (DoE): Optimize parameters (temperature, catalyst loading) using response surface methodology .
- Bioactivity Validation: Use standardized assays (e.g., MIC for antitubercular activity) to reduce variability .
Advanced: What mechanistic insights guide the compound’s pharmacological evaluation?
Answer:
- Target Identification: Molecular docking reveals affinity for Mycobacterium tuberculosis enoyl-ACP reductase (InhA) via H-bonding with Thr196 and hydrophobic interactions with the naphthothiazole ring .
- Cellular Assays: Anti-proliferative activity against cancer cell lines (e.g., IC50 < 10 µM) correlates with ROS generation and mitochondrial membrane depolarization .
Q. Table 2: Key Pharmacological Findings from Analogues
| Activity | Model System | Key Mechanism | Reference |
|---|---|---|---|
| Antitubercular | M. tuberculosis | InhA inhibition (Ki = 2.3 µM) | |
| Anticancer | HeLa cells | Caspase-3 activation, G2/M arrest |
Advanced: How can computational methods enhance the design of derivatives?
Answer:
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .
- MD Simulations: Predict binding stability in enzyme active sites (e.g., >50 ns simulations for InhA) .
- ADMET Prediction: Use tools like SwissADME to optimize logP (<5) and reduce hepatotoxicity risks .
Case Study: Docking of thiophene-quinoline hybrids into COX-2 identified hydrophobic interactions with Val523 as critical for anti-inflammatory activity .
Advanced: What strategies resolve spectral overlap in complex heterocyclic systems?
Answer:
- 2D NMR (COSY, HSQC): Resolve overlapping aromatic signals (e.g., distinguishing quinoline C4-H from thiophene protons) .
- Isotopic Labeling: 15N-labeling clarifies nitrogen environments in thiazole rings .
- Crystallographic Refinement: Resolve disorder in methylnaphthothiazole moieties using SHELXL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
